molecular formula C20H17N3O3S B3714009 N-[3-({[(3-METHYLPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)PHENYL]FURAN-2-CARBOXAMIDE

N-[3-({[(3-METHYLPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)PHENYL]FURAN-2-CARBOXAMIDE

Cat. No.: B3714009
M. Wt: 379.4 g/mol
InChI Key: UMJFKHAWRMEWEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-({[(3-METHYLPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)PHENYL]FURAN-2-CARBOXAMIDE is a complex organic compound with a unique structure that includes a furan ring, a formamido group, and a methanethioyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

Common synthetic routes may involve the use of reagents such as boron reagents for Suzuki–Miyaura coupling . The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for large-scale production, and ensuring the process is cost-effective and environmentally friendly. This may include the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

N-[3-({[(3-METHYLPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)PHENYL]FURAN-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may result in the removal of certain functional groups.

Scientific Research Applications

N-[3-({[(3-METHYLPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)PHENYL]FURAN-2-CARBOXAMIDE has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[3-({[(3-METHYLPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)PHENYL]FURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-[3-({[(3-METHYLPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)PHENYL]FURAN-2-CARBOXAMIDE include other furan derivatives and compounds with similar functional groups, such as:

Uniqueness

What sets this compound apart from similar compounds is its specific combination of functional groups and its potential for diverse applications in scientific research. Its unique structure allows it to participate in a variety of chemical reactions and interact with different molecular targets, making it a valuable compound for further study and development.

Properties

IUPAC Name

N-[3-[(3-methylbenzoyl)carbamothioylamino]phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O3S/c1-13-5-2-6-14(11-13)18(24)23-20(27)22-16-8-3-7-15(12-16)21-19(25)17-9-4-10-26-17/h2-12H,1H3,(H,21,25)(H2,22,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMJFKHAWRMEWEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC(=S)NC2=CC=CC(=C2)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[3-({[(3-METHYLPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)PHENYL]FURAN-2-CARBOXAMIDE

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